3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is an organic compound with the molecular formula C16H15FO2 It is a derivative of benzaldehyde, characterized by the presence of a fluoro-benzyloxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. The reaction is carried out in ethanol at elevated temperatures (around 85°C) for 12-18 hours. After the reaction, the solvent is removed under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionic acid.
Reduction: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe or marker due to its structural properties.
Medicine: Investigated for its potential pharmacological activities and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 3-(Benzyloxy)-4-fluorophenylboronic acid
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is unique due to the presence of both the fluoro-benzyloxy group and the aldehyde functional group
Eigenschaften
CAS-Nummer |
75677-06-4 |
---|---|
Molekularformel |
C16H15FO2 |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
3-[4-[(4-fluorophenyl)methoxy]phenyl]propanal |
InChI |
InChI=1S/C16H15FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-11H,1-2,12H2 |
InChI-Schlüssel |
OLASPOSSIIQFEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC=O)OCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.